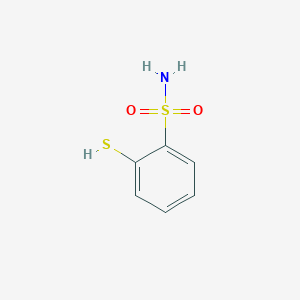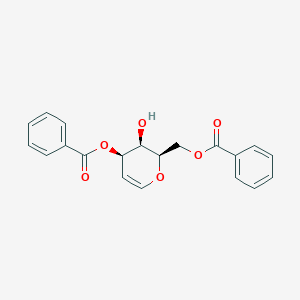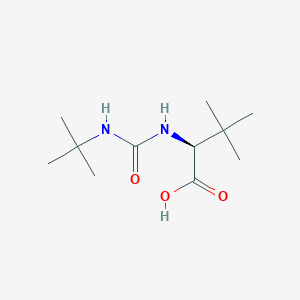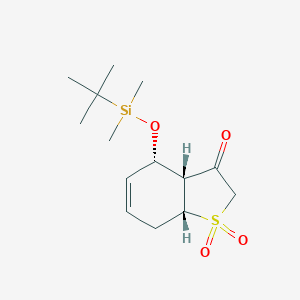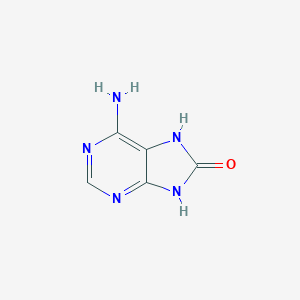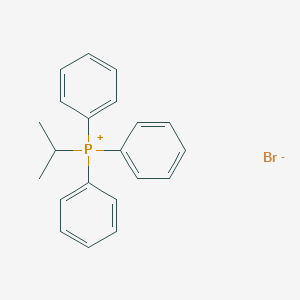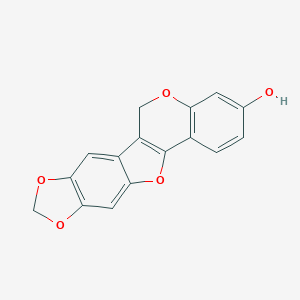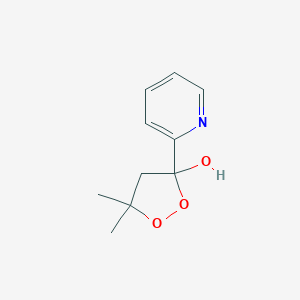
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, also known as DPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPO is a cyclic ether with a pyridine ring attached to it, and it has been found to exhibit unique properties that make it useful for a wide range of scientific applications.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its unique structure, which makes it useful for a wide range of applications. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, including the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol and its potential applications in materials science. Additionally, the development of new synthesis methods for 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol may lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol can be achieved through a number of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine in the presence of a strong acid catalyst. Another method involves the reaction of pyridine with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In organic chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been studied for its potential applications in the development of new polymers and materials.
Propriétés
Numéro CAS |
138835-99-1 |
|---|---|
Nom du produit |
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3 |
Clé InChI |
YHMJCVMHQKHWMY-UHFFFAOYSA-N |
SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
SMILES canonique |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
Synonymes |
1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



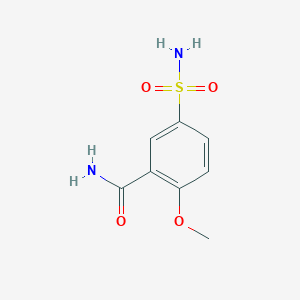
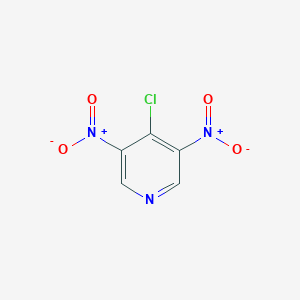
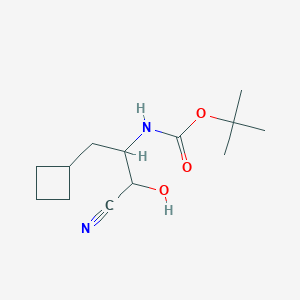
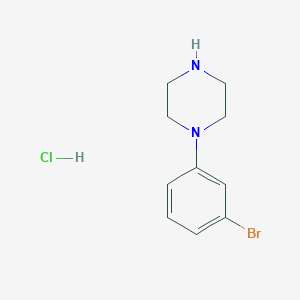
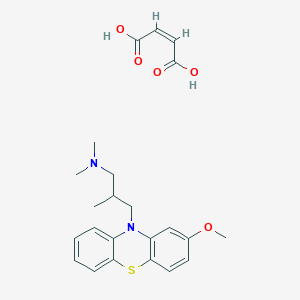
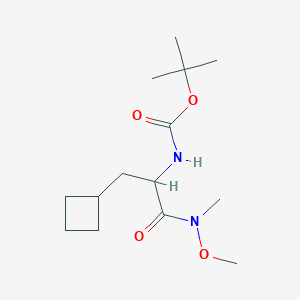
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
